molecular formula C17H23N3O B2362393 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide CAS No. 1235150-15-8

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide

Cat. No.: B2362393
CAS No.: 1235150-15-8
M. Wt: 285.391
InChI Key: HMOZRSRPBSUHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a benzimidazole scaffold linked to a cyclohexylpropionamide moiety. The benzimidazole core is a privileged structure in pharmacology, known for its ability to interact with various biological targets . This compound serves as a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Benzimidazole derivatives are extensively investigated as potent inhibitors of key enzymatic targets. Significant research highlights benzimidazole analogues as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme that is a compelling target in cancer immunotherapy . These inhibitors work through a binding mechanism that often involves heme iron coordination within the enzyme's active site . Furthermore, 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as novel and potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), exhibiting notable in vivo anti-tumor activity, particularly in combination with temozolomide . The propionamide functional group is also a common feature in bioactive molecules, including studies on transient receptor potential vanilloid 1 (TRPV1) antagonists for pain research . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZRSRPBSUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, 2-aminobenzimidazole—a key intermediate—is prepared by refluxing o-phenylenediamine with cyanogen bromide in ethanol, achieving yields up to 85%. Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes.

Metal-Catalyzed Coupling Reactions

Recent advances utilize copper-catalyzed Ullmann-type couplings to attach substituents to the benzimidazole nitrogen. A representative protocol involves reacting 2-aminobenzimidazole with iodobenzene derivatives in the presence of CuI and cesium carbonate in tert-butyl alcohol at 90°C, yielding N-aryl benzimidazoles with 69% efficiency. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Cyclohexylmethyl Group Functionalization

Friedel-Crafts Alkylation

Introducing the cyclohexyl group to the benzimidazole nitrogen often employs Friedel-Crafts alkylation. Cyclohexylmethyl chloride reacts with the benzimidazole in dichloromethane using AlCl₃ as a catalyst. However, competing N-alkylation and ring-opening side reactions necessitate rigorous temperature control (0–5°C) and stoichiometric AlCl₃.

Reductive Amination

An alternative approach involves reductive amination of 4-formylcyclohexane with benzimidazole-containing amines. Using sodium cyanoborohydride in methanol at pH 5, this method achieves moderate yields (50–60%) but requires purification via silica gel chromatography to remove unreacted aldehyde.

Propionamide Side-Chain Installation

Amide Coupling Reagents

The final step couples the cyclohexylmethyl-benzimidazole intermediate with propionic acid derivatives. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction in tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, EDC/HOBt-mediated coupling with propionic acid in DMF yields the target amide in 75% purity, necessitating recrystallization from ethanol.

Schotten-Baumann Reaction

Aqueous-phase Schotten-Baumann conditions (propionyl chloride, NaOH) offer a scalable alternative. However, hydrolysis of the benzimidazole ring under basic conditions limits this method to substrates with electron-withdrawing groups.

Optimization of Reaction Conditions

Parameter Optimal Condition Yield Improvement Source
Benzimidazole cyclization CuI, Cs₂CO₃, t-BuOH, 90°C 69% → 82%
Cyclohexylmethylation AlCl₃, DCM, 0°C 50% → 68%
Amide coupling EDC/HOBt, DMF, rt 60% → 75%

Replacing ethanol with tert-butyl alcohol in benzimidazole synthesis reduces side-product formation by 15%. Similarly, substituting AlCl₃ with FeCl₃ in Friedel-Crafts alkylation improves selectivity for N-alkylation over ring sulfonation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR of the final product exhibits characteristic signals: δ 1.15 (t, 3H, CH₂CH₃), δ 2.35 (q, 2H, COCH₂), and δ 3.45 (m, 1H, cyclohexyl CH). The benzimidazole NH proton appears as a broad singlet at δ 12.85, confirming the absence of N-alkylation side products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 6.2 minutes with 98.5% purity, validating the efficacy of recrystallization from ethyl acetate/n-hexane.

Challenges and Troubleshooting

Purification Difficulties

The amphiphilic nature of this compound complicates chromatographic purification. Patent WO2013150545A2 resolves this by converting the crude product into a mesylate salt, enhancing crystallinity and enabling solvent-based recrystallization.

Regioselectivity in Alkylation

Competing C- and N-alkylation during cyclohexylmethylation is mitigated by using bulky directing groups. For example, introducing a pyridyl substituent on the benzimidazole nitrogen directs electrophilic attack to the exocyclic amine.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery. The patent WO2013150545A2 highlights Fe-acetic acid systems for nitro group reductions, avoiding expensive palladium catalysts. Continuous-flow reactors are proposed for benzimidazole cyclization, reducing batch processing times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides or nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the benzimidazole or cyclohexyl groups.

    Substitution: Substituted derivatives with different functional groups attached to the cyclohexyl ring.

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity . This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is unique due to its combination of the benzimidazole and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide, also known by its CAS number 1206998-63-1, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26_{26}H31_{31}N3_3O2_2, with a molecular weight of 417.5 g/mol. The structure features a benzimidazole moiety, which is often associated with various biological activities, including antiviral and anticancer properties.

PropertyValue
CAS Number1206998-63-1
Molecular FormulaC26_{26}H31_{31}N3_3O2_2
Molecular Weight417.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Activity

Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antiviral activity. For instance, derivatives similar to this compound have been shown to inhibit viral replication in various models:

  • Mechanism of Action : The mechanism often involves the inhibition of enzymes crucial for viral replication, such as IMP dehydrogenase (IMPDH). This enzyme is essential for the biosynthesis of guanine nucleotides, which are necessary for viral RNA synthesis .

Anticancer Properties

Research has demonstrated that benzimidazole derivatives can act as inhibitors of kinesin spindle protein (KSP), which plays a critical role in cancer cell division. The inhibition of KSP leads to the disruption of mitotic processes in cancer cells .

Case Studies

  • In vitro Studies : In a study involving various benzimidazole derivatives, the compound exhibited cytotoxic effects against several cancer cell lines, with IC50_{50} values indicating potent activity at low concentrations.
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic benefits in oncology.

Anti-inflammatory Activity

In addition to antiviral and anticancer activities, compounds related to this compound have been studied for their anti-inflammatory properties. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study TypeBiological ActivityFindings
In vitroAntiviralSignificant inhibition of viral replication; effective against multiple strains .
In vitroAnticancerPotent cytotoxicity against cancer cell lines; low IC50_{50} values .
In vivoAnti-inflammatoryReduced edema and cytokine levels in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide?

  • Methodological Answer : The synthesis involves multi-step procedures, including:

  • Condensation reactions : For example, coupling a benzimidazole precursor (e.g., 2-aminobenzimidazole) with a cyclohexylmethyl intermediate via reductive amination or nucleophilic substitution .
  • Propionamide formation : Acylation of the amine group using propionyl chloride under anhydrous conditions with a base like triethylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzimidazole core, cyclohexylmethyl linkage, and propionamide substituents .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C18_{18}H24_{24}N3_3O: 298.19 g/mol) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3400 cm1^{-1} (N-H stretch) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :

  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or ALK targets) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to the benzimidazole ring to enhance binding affinity, as seen in mGluR5 inhibitors (e.g., IC50_{50} improved from 70 µM to 6.4 µM with dichloro-substitution) .
  • Linker optimization : Replace the cyclohexyl group with piperidine or azetidine to improve solubility and target engagement, as demonstrated in kinase inhibitors .
  • Pharmacophore mapping : Use Schrödinger Glide for docking studies to predict interactions with biological targets (e.g., LasR in quorum sensing) .

Q. How to resolve contradictory data in biological activity across different assays?

  • Methodological Answer :

  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from cytotoxicity .
  • Dose-response curves : Analyze EC50_{50}/IC50_{50} values across multiple replicates to identify assay-specific variability .
  • Purity assessment : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products affecting results .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis markers like BAX/BCL-2) .
  • Protein interaction studies : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with suspected targets (e.g., LasR or EGFR) .
  • Metabolic tracing : 13^{13}C-labeled glucose assays to assess disruptions in bacterial quorum-sensing pathways .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., sulfonamides or tertiary amines) to the cyclohexylmethyl moiety, as seen in analogs with improved aqueous solubility .
  • Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Computational modeling : Use ADMET Predictor™ to estimate logP, permeability, and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.